molecular formula C13H15N3O3S2 B4947266 N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B4947266
M. Wt: 325.4 g/mol
InChI Key: INUJYBMWQPWCMI-UHFFFAOYSA-N
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Description

N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an acetamide group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives and sulfonamide compounds:

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a chloro and hydroxyethyl group, offering different biological activities.

    N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide: Contains a diazenyl group, which may confer different chemical reactivity and biological properties.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a bromophenyl and chloroacetamide group, which can affect its antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-9-3-5-11(6-4-9)7-15-21(18,19)12-8-14-13(20-12)16-10(2)17/h3-6,8,15H,7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUJYBMWQPWCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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